3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine
Description
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine is a polycyclic heteroaromatic compound characterized by a fused isothiazole-pyridine core and a seven-membered cycloheptane ring. The bromine substituent at the 3-position introduces steric and electronic effects that influence its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-4-thia-2,5-diazatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c12-10-8-6-7-4-2-1-3-5-9(7)13-11(8)15-14-10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWORJVIRGHEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SN=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Effects
- Bromine vs. Nitro Groups: The nitro derivative (3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, CAS 123792-59-6) shares the same cyclohepta[b]pyridine core but lacks the fused isothiazole ring.
- Ester Derivatives: Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate () replaces bromine with ester functionalities. This substitution shifts the compound’s properties toward fluorescence, with solvent polarity significantly affecting emission spectra (e.g., red-shifted emission in ethanol) .
b. Ring Systems
- Cyclohepta vs. Benzocyclohepta: The benzocyclohepta[b]pyridine derivative () incorporates a benzene ring fused to the cycloheptane, increasing planarity and π-stacking interactions.
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrN₂S
- Molecular Weight : 242.14 g/mol
Antiviral Properties
Research indicates that derivatives of isothiazolo[4,3-b]pyridine possess antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that certain isothiazolo derivatives showed modest antiviral activity correlated with their affinity for cyclin G associated kinase (GAK) . The most potent compounds in this series exhibited Kd values under 100 nM but had limited efficacy against HCV replication due to poor cellular permeability and metabolic instability .
Antimycobacterial Activity
The compound's structural analogs have been evaluated for their antimycobacterial activity. In a study analyzing various pyridine derivatives, it was found that modifications at specific positions significantly influenced their efficacy against Mycobacterium tuberculosis. For example, compounds with certain substituents showed minimum inhibitory concentrations (MICs) ranging from 0.5 to >512 μg/mL . While direct data on the specific compound is limited, these findings suggest potential for similar activities.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that the presence of specific functional groups can enhance biological activity. For instance:
- Alkoxy Substituents : Compounds with alkoxy groups at position 3 of the isothiazolo scaffold demonstrated increased GAK affinity and antiviral activity .
- Basicity of Substituents : The basicity of substituents such as piperidine and pyrrolidine has been linked to enhanced antimycobacterial properties .
Case Study 1: Inhibition of Cyclin G Associated Kinase
In a study focused on the inhibition of GAK by isothiazolo derivatives, several compounds were synthesized and tested. The most effective ligands showed Kd values as low as 0.074 μM but demonstrated only modest antiviral effects against HCV . This highlights the trade-off between high binding affinity and functional efficacy in biological systems.
Case Study 2: Evaluation Against M. tuberculosis
A comparative analysis of various pyridine derivatives against M. tuberculosis revealed that specific structural modifications led to significant changes in MIC values. For example, certain piperidinothiosemicarbazone derivatives displayed remarkable potency with MICs significantly lower than standard treatments . This suggests a promising avenue for developing new antimycobacterial agents based on structural insights.
Q & A
Basic: What are effective synthetic routes for 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine?
Answer:
The synthesis typically involves cyclization of precursors such as substituted pyridines or isothiazoles. Key steps include:
- Cyclization with brominated intermediates : Reacting 3-amino-isothiazolo[4,3-b]pyridine derivatives with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, reports a 56% yield using silica gel flash chromatography (hexane:ethyl acetate = 8:2) .
- Base-mediated reactions : Sodium hydride or potassium carbonate in solvents like DMF or THF (). Steric hindrance from substituents (e.g., nitro groups) may require optimization of reaction time and temperature to improve yields .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
Purification methods depend on the synthetic route:
- Flash chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 ratio) effectively separates brominated byproducts () .
- Recrystallization : Using ethyl acetate or ethanol yields high-purity crystals (e.g., 75% recovery in ) .
- HPLC : For advanced purity (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended, particularly for biological assays.
Advanced: How can X-ray crystallography resolve conformational distortions in this compound?
Answer:
Crystal structure determination via SHELX software ( ) is critical:
- Hydrogen bonding networks : In , N–H⋯N hydrogen bonds form inverse dimers (R₂²(14) rings), stabilizing the chair conformation of the cyclohepta ring .
- Torsional angles : Deviations (e.g., 0.2247 Å for the cyano group in ) indicate steric strain, which can be minimized by optimizing substituent positions .
- Data collection : High-resolution synchrotron sources (λ = 0.71073 Å) and SHELXL refinement (R-factor < 0.05) ensure accuracy () .
Advanced: How does the bromo substituent influence biological activity and SAR studies?
Answer:
The bromo group enhances electrophilicity and target binding :
- Kinase inhibition : In , brominated isothiazolo[4,5-b]pyridines showed IC₅₀ values < 100 nM against cyclin G-associated kinase (GAK) due to halogen bonding with catalytic lysine residues .
- Metabolic stability : Bromine reduces oxidative metabolism in hepatic microsomes, improving half-life (t₁/₂ > 2 hours in rodent models) .
- SAR optimization : Replace bromine with chloro or methoxy groups to balance potency and solubility ( ).
Advanced: What challenges arise in enantioselective synthesis of related cyclohepta[b]pyridine derivatives?
Answer:
Key challenges include:
- Steric and electronic similarity : Differentiating ketone groups in fused rings (e.g., position 5 vs. 9 in ) requires chiral catalysts like (R)-BINAP-Ru complexes for >90% enantiomeric excess .
- Byproduct formation : Competing pathways (e.g., over-reduction) are mitigated using low temperatures (−40°C) and stoichiometric control .
Advanced: How do hydrogen-bonding interactions affect crystal packing and solubility?
Answer:
- Intermolecular forces : Inverse dimers via N–H⋯N bonds () create dense packing (density = 1.312 g/cm³), reducing aqueous solubility .
- Solubility enhancement : Co-crystallization with succinic acid or PEG derivatives disrupts H-bond networks, improving bioavailability () .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Answer:
- DFT calculations : B3LYP/6-31G(d) models predict activation energies for bromine displacement. For example, SN2 reactions with amines show ΔG‡ ≈ 25 kcal/mol, favoring aromatic substitution at the 3-position .
- MD simulations : Solvent effects (e.g., DMF vs. THF) are modeled using OPLS-AA force fields to optimize reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
